molecular formula C13H6Cl2N2O3S2 B2675867 2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide CAS No. 892844-29-0

2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide

Cat. No.: B2675867
CAS No.: 892844-29-0
M. Wt: 373.22
InChI Key: UUYMLFRHUXATNG-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-carboxamide core substituted with two chlorine atoms at positions 2 and 3. The amide group is attached to a complex tricyclic system containing oxygen, sulfur, and nitrogen heteroatoms (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene).

Properties

IUPAC Name

2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2N2O3S2/c14-10-1-5(11(15)22-10)12(18)17-13-16-6-2-7-8(20-4-19-7)3-9(6)21-13/h1-3H,4H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYMLFRHUXATNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of chlorine atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the tricyclic structure: This involves the cyclization of intermediates under specific conditions, often requiring the use of catalysts or specific solvents.

    Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.

    Receptor binding: It may bind to specific receptors, triggering a cascade of biochemical events.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s closest analogs include derivatives from the N-2,5-dimethylphenylthioureido acid family, such as:

  • 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f)
  • (Z/E)-3-{4-(4-Chlorophenyl)thiazol-2-ylamino}-N’-[(5-nitrothiophen-2-yl)methylene]propanehydrazide (10f)
Table 1: Structural Comparison
Feature Target Compound Analog (e.g., 9f)
Core Structure Thiophene-carboxamide with tricyclic heteroatom system Thiazole-propanehydrazide
Substituents 2,5-dichloro; tricyclic O/S/N system 4-chlorophenyl; 2,5-dimethylphenyl; nitrothiophene
Heteroatoms O, S, N (in tricyclic ring) S (thiazole), N (hydrazide), Cl
Molecular Weight Higher (due to tricyclic system) Moderate (simpler side chains)
Electronic Profile Enhanced dipole from multiple heteroatoms Localized polarity from nitro and chloro groups

Physicochemical Properties

  • Solubility : The tricyclic system in the target compound may reduce aqueous solubility compared to simpler hydrazide analogs (e.g., 9f), which benefit from polar nitro and hydrazide groups .
  • Stability : The chlorine substituents and rigid tricyclic framework could enhance thermal stability relative to nitro-containing analogs (e.g., 10f), which may degrade under acidic conditions .

Electronic and Spatial Descriptors

Per , molecular descriptors such as van der Waals volume and electronic parameters (e.g., dipole moments) differentiate these compounds:

  • Topological : The tricyclic system increases molecular complexity, affecting connectivity-based indices.
  • Metric : Bond angles and torsional strain in the tricyclic system may limit conformational flexibility compared to linear hydrazides.

Biological Activity

The compound 2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-3-carboxamide is a complex heterocyclic compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity based on available research findings and case studies.

  • Molecular Formula: C13H8Cl2N2O4S
  • Molecular Weight: 288.2786 g/mol
  • CAS Number: 892856-71-2
  • SMILES: O=C(c1ccco1)Nc1sc2c(n1)cc1c(c2)OCO1

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the same chemical class. The following table summarizes findings related to the anticancer activity of related compounds:

Compound NameCell Line TestedIC50 (μM)Selectivity Index (SI)
DoxorubicinHeLa100.4
Copper ComplexBxPC-30.54.6
H2LRD≥100N/A

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of anticancer agents, as it indicates the compound's ability to inhibit cancer cell proliferation while sparing normal cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, compounds with similar structures have been shown to interact with cellular pathways involved in apoptosis and cell cycle regulation.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that related thiophene derivatives exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and BxPC-3 cells. The observed IC50 values indicate a promising potential for further development as anticancer agents .
  • Toxicity Assessments : Toxicity studies on Daphnia magna indicated minimal adverse effects at therapeutic concentrations, suggesting a favorable safety profile for further pharmacological development .

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